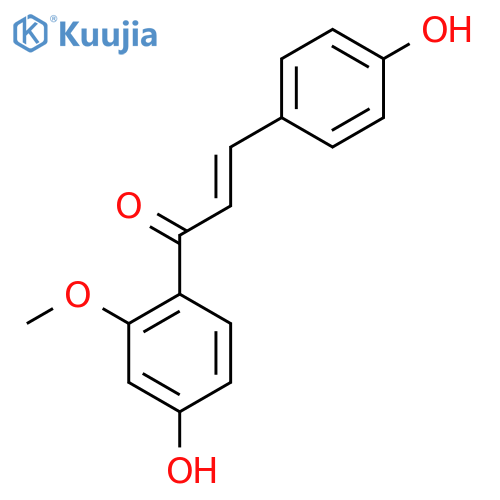Cas no 112408-67-0 (3-deoxysappanchalcone)

3-deoxysappanchalcone structure
商品名:3-deoxysappanchalcone
CAS番号:112408-67-0
MF:C16H14O4
メガワット:270.279964923859
MDL:MFCD00800700
CID:1200103
PubChem ID:5319688
3-deoxysappanchalcone 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-,(2E)-
- 3-Deoxysappanchalcone
- (2E)-1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- 2'-Methoxyisoliquiritigenin
- 2'-O-Methylisoliquiritigenin
- 4,4'-dihydroxy-2'-methoxychalcone
- Isoliquiritigenin 2'-methy ether
- LHE9JFQ1U8
- 3'-Deoxy-Sappanchalcone
- 2'-Methoxy Liquiritigenin
- C15531
- 3''''-Deoxy-Sappanchalcone
- 2''''-Methoxy Liquiritigenin
- 2''''-Methoxyisoliquiritigenin
- 2''''-O-Methylisoliquiritigenin
- BDBM50492024
- LMPK12120098
- 4,4'-dihydroxy-2'-methoxy chalcone
- 4,4'-dihydroxy-2
- (2E)-1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-on
- (2E)-1-(4-Hydroxy-2-méthoxyphényl)-3-(4-hydroxyphényl)-2-propén-1-one
- (2E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-
- (2E)?-1-?(4-?hydroxy-?2-?methoxyphenyl)?-?3-?(4-?hydroxyphenyl)?-?2-?Propen-?1-?one
- (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2'-Methylisoliquiritigenin
- 2'-O-Methyl isoliquiritigenin
- 3-(4-Hydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-2-propen-1-one
- Echinatin
- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:519567
- SCHEMBL799750
- E80640
- CS-0017421
- AKOS032948837
- MS-23824
- 2'--ethylisoliquiritigein
- CHEBI:519567
- 112408-67-0
- 51828-10-5
- (E)-1-(4-hydroxy-2-methoxy-phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- Q27225760
- CHEMBL253777
- 4,4'-dihydroxy-2'-methoxychal-cone
- PD196217
- HY-N1745
- UNII-LHE9JFQ1U8
- DA-49581
- 3-deoxysappanchalcone
-
- MDL: MFCD00800700
- インチ: 1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+
- InChIKey: PACBGANPVNHGNP-RUDMXATFSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C(/C=C/C1C=CC(=CC=1)O)=O)O
計算された属性
- せいみつぶんしりょう: 270.08920892 g/mol
- どういたいしつりょう: 270.08920892 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- ぶんしりょう: 270.28
- トポロジー分子極性表面積: 66.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.282±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 210-212 ºC
- ようかいど: ほとんど溶けない(0.097 g/l)(25ºC)、
3-deoxysappanchalcone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1245-1 mg |
3-Deoxysappanchalcone |
112408-67-0 | 1mg |
¥3175.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1245-1 mL * 10 mM (in DMSO) |
3-Deoxysappanchalcone |
112408-67-0 | 1 mL * 10 mM (in DMSO) |
¥ 1620 | 2023-09-08 | ||
| MedChemExpress | HY-N1745A-10mg |
3-Deoxysappanchalcone |
112408-67-0 | 99.26% | 10mg |
¥5800 | 2024-04-20 | |
| Aaron | AR0092OR-1mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 1mg |
$206.00 | 2025-02-13 | |
| A2B Chem LLC | AE22287-1mg |
3-deoxysappanchalcone |
112408-67-0 | 99% | 1mg |
$201.00 | 2024-04-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4782-10mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 10mg |
$290 | 2023-09-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54460-5mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54460-1mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| eNovation Chemicals LLC | D659922-20mg |
3-deoxysappanchalcone |
112408-67-0 | 98% | 20mg |
$290 | 2024-05-25 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4782-5mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 5mg |
$165 | 2023-09-19 |
112408-67-0 (3-deoxysappanchalcone) 関連製品
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:112408-67-0)3-deoxysappanchalcone

清らかである:99%
はかる:5mg
価格 ($):203.0